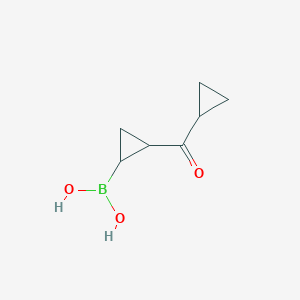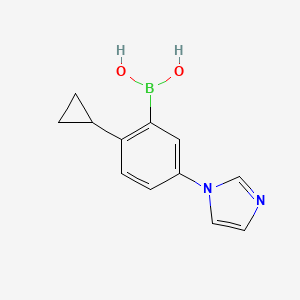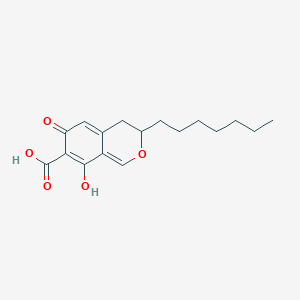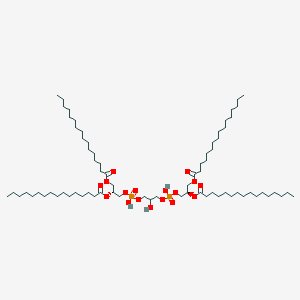![molecular formula C12H10N2O4S2 B14077249 5-[(2-Methoxy-5-nitrophenyl)methylene]-3-methyl-2-thioxo-4-thiazolidinone CAS No. 331261-31-5](/img/structure/B14077249.png)
5-[(2-Methoxy-5-nitrophenyl)methylene]-3-methyl-2-thioxo-4-thiazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Thiazolidinone, 5-[(2-methoxy-5-nitrophenyl)methylene]-3-methyl-2-thioxo- is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a thiazolidinone core with a methoxy-nitrophenyl substituent, which contributes to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 5-[(2-methoxy-5-nitrophenyl)methylene]-3-methyl-2-thioxo- typically involves the condensation of 2-methoxy-5-nitrobenzaldehyde with 3-methyl-2-thioxo-4-thiazolidinone. The reaction is often carried out in the presence of a base, such as piperidine, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation and solvent-free synthesis have been employed to enhance reaction efficiency, reduce waste, and improve yield .
Análisis De Reacciones Químicas
Types of Reactions
4-Thiazolidinone, 5-[(2-methoxy-5-nitrophenyl)methylene]-3-methyl-2-thioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazolidinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted thiazolidinones, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 4-Thiazolidinone, 5-[(2-methoxy-5-nitrophenyl)methylene]-3-methyl-2-thioxo- involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes involved in critical biological processes, such as DNA synthesis and cell division, leading to its antimicrobial and anticancer effects . Additionally, it can modulate signaling pathways and induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
2-Thioxo-4-thiazolidinone: A structurally related compound with similar biological activities.
5-(4-Methoxybenzylidene)-3-methyl-2-thioxo-4-thiazolidinone: Another derivative with comparable chemical properties and applications.
Uniqueness
4-Thiazolidinone, 5-[(2-methoxy-5-nitrophenyl)methylene]-3-methyl-2-thioxo- stands out due to its unique substituent pattern, which enhances its biological activity and specificity. The presence of the methoxy-nitrophenyl group contributes to its potent antimicrobial and anticancer properties, making it a valuable compound for further research and development .
Propiedades
Número CAS |
331261-31-5 |
|---|---|
Fórmula molecular |
C12H10N2O4S2 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
5-[(2-methoxy-5-nitrophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H10N2O4S2/c1-13-11(15)10(20-12(13)19)6-7-5-8(14(16)17)3-4-9(7)18-2/h3-6H,1-2H3 |
Clave InChI |
YURJBHNNFYBRBM-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])OC)SC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[4,5-Dihydro-5-oxo-3-phenyl-4-(phenylmethylene)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B14077214.png)


![5-Boc-octahydro-pyrrolo[3,2-B]pyridine](/img/structure/B14077222.png)
![3-[[4-(tert-Butyl-dimethyl-silanyloxy)-cyclohexyl]-(4-methyl-cyclohexanecarbonyl)-amino]-5-iodo-thiophene-2-carboxylic acid methyl ester](/img/structure/B14077229.png)



![3-[(2,5-Dichloropyrimidin-4-yl)amino]butan-1-ol](/img/structure/B14077242.png)

